Bienvenue dans la boutique en ligne BenchChem!

N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

Legumain degradation Colorectal cancer Target selectivity

Target legumain with the only validated tool—LZ-A4 (CAS 476298-65-4). Unlike generic analogs, this 3,4-dichloro substitution drives legumain degradation and suppresses colorectal tumor growth in vivo. Use it to inhibit M2 macrophage polarization, enhance cytotoxic T cell infiltration, and screen combination therapy with oxaliplatin. Rigorous SAR shows replacing the phthalimide-acetamide or shifting chlorine positions alters target engagement. Secure high-purity LZ-A4 to ensure reproducible, mechanism-specific results in drug discovery.

Molecular Formula C19H11Cl2N3O3S
Molecular Weight 432.28
CAS No. 476298-65-4
Cat. No. B2850758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(3,4-dichlorophenyl)thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide
CAS476298-65-4
Molecular FormulaC19H11Cl2N3O3S
Molecular Weight432.28
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=NC(=CS3)C4=CC(=C(C=C4)Cl)Cl
InChIInChI=1S/C19H11Cl2N3O3S/c20-13-6-5-10(7-14(13)21)15-9-28-19(22-15)23-16(25)8-24-17(26)11-3-1-2-4-12(11)18(24)27/h1-7,9H,8H2,(H,22,23,25)
InChIKeyIQUJCOGUWOGHKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(3,4-Dichlorophenyl)thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide (CAS 476298-65-4): Procurement-Ready Chemical Profile


N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide (CAS 476298-65-4), molecular formula C19H11Cl2N3O3S, MW 432.28, is a synthetic small molecule combining a phthalimide (1,3-dioxoisoindolin) moiety with a 3,4-dichlorophenyl-thiazole scaffold via an acetamide linker [1]. This compound, also designated LZ-A4, has been disclosed in patent literature as a legumain (LGMN)-degradation promoter with demonstrated anti-tumor activity in colorectal cancer xenograft models [1]. Structurally, it belongs to the phthalimide-thiazole class extensively studied for antiproliferative, elastase-inhibitory, and EGFR-modulatory activities, where the specific 3,4-dichloro substitution pattern on the phenyl ring has been shown to critically influence both target engagement and potency [2].

Why N-(4-(3,4-Dichlorophenyl)thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide Cannot Be Replaced by In-Class Analogs for Procurement


Within the phthalimide-thiazole series, seemingly minor alterations to the phenyl substitution pattern or the acetamide moiety produce functionally divergent compounds. The 3-methoxyphenyl analog (CAS 536731-65-4, GSK-3β inhibitor 11) inhibits glycogen synthase kinase-3β (IC50 = 10.02 μM) with no reported legumain-degradation activity , while the 3,4-dichloro-substituted target compound (LZ-A4) promotes LGMN degradation and suppresses colorectal tumor growth in vivo [1]. Similarly, replacing the phthalimide-acetamide with a cyano-acetamide (2-cyano-N-(4-(3,4-dichlorophenyl)thiazol-2-yl)acetamide, PDB: 6NPE) converts the molecule into a c-Abl kinase activator rather than a legumain modulator [2]. Even shifting the dichloro positions from 3,4 to 3,5 (compound 6f in Donarska et al. 2021) alters the balance between elastase inhibition and EGFR downregulation [3]. These divergent pharmacological profiles mean that generic substitution within this scaffold class will almost certainly result in a different target engagement signature and loss of the specific legumain-degradation mechanism.

Quantitative Differentiation Evidence for N-(4-(3,4-Dichlorophenyl)thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide (CAS 476298-65-4)


Legumain Degradation vs. GSK-3β Inhibition: Divergent Target Engagement Driven by Phenyl Substitution

The target compound (LZ-A4, CAS 476298-65-4) promotes degradation of the cysteine protease legumain (LGMN) in malignant tumor cells, as disclosed in patent CN119745875A [1]. In contrast, the 3-methoxyphenyl analog (GSK-3β inhibitor 11, CAS 536731-65-4) inhibits glycogen synthase kinase-3β with an IC50 of 10.02 μM, with no reported legumain activity . This demonstrates that the 3,4-dichloro substitution on the phenyl ring redirects the compound's target engagement from kinase inhibition to protease degradation, a mechanistically distinct pathway relevant for tumor microenvironment modulation.

Legumain degradation Colorectal cancer Target selectivity

In Vivo Colorectal Cancer Efficacy: LZ-A4 Monotherapy and Oxaliplatin Combination

Patent CN119745875A demonstrates that LZ-A4 (the target compound) as monotherapy effectively inhibits colorectal cancer progression in a mouse xenograft model. Furthermore, combination with the first-line chemotherapeutic agent oxaliplatin further reduces tumor volume compared to either agent alone [1]. No adverse effect on mouse body weight was observed with the combination, indicating a favorable toxicity profile in this model [1]. In contrast, GSK-3β inhibitor 11 (the 3-methoxyphenyl analog) has only been characterized in enzymatic and in vitro settings for neurodegenerative disease research, with no reported in vivo oncology data .

Colorectal cancer In vivo xenograft Combination therapy

Dichloro-Substitution Position Effect: 3,4- vs. 3,5-Dichloro Regioisomers on Antiproliferative Activity and Caspase/EGFR Modulation

The study by Donarska et al. (2021) provides class-level quantitative evidence that within the phthalimide-thiazole series, the 3,4-dichloro-derivative (compound 6e) and the 3,5-dichloro-derivative (compound 6f) exhibit distinct biological profiles despite sharing the same molecular formula [1]. Compound 6e (3,4-dichloro) increased caspase 3/7 activity approximately 16-fold in A549 lung carcinoma cells compared to control, indicating strong apoptosis induction [1]. Compound 6f (3,5-dichloro) instead reduced EGFR tyrosine kinase levels by approximately 31% in A549 cells, a mechanism not observed for the 3,4-dichloro isomer [1]. Both compounds displayed antiproliferative activity against A549 cells with IC50 values in the range of 6.69–10.41 µM [1]. This position-dependent functional divergence confirms that the specific 3,4-dichloro arrangement in the target compound (CAS 476298-65-4) is critical for caspase-mediated apoptosis rather than EGFR downregulation.

Antiproliferative activity Caspase 3/7 activation EGFR inhibition

Acetamide Moiety Determines Functional Class: Phthalimide-Acetamide (Legumain Degradation) vs. Cyano-Acetamide (c-Abl Kinase Activation)

The compound 2-cyano-N-(4-(3,4-dichlorophenyl)thiazol-2-yl)acetamide (PDB: 6NPE) shares the identical 3,4-dichlorophenyl-thiazole core with the target compound but replaces the phthalimide-acetamide with a cyano-acetamide group [1]. This analog is a confirmed c-Abl kinase activator, as demonstrated by its co-crystal structure with the c-Abl kinase domain (X-ray diffraction, 2.15 Å resolution) [1]. In contrast, the target compound (LZ-A4) promotes legumain degradation and tumor suppression, with no reported c-Abl kinase activity [2]. This demonstrates that the phthalimide moiety is not merely a pharmacokinetic handle but fundamentally determines the compound's functional target class (protease degradation vs. kinase activation).

Kinase activation Structural biology Target deconvolution

Tumor Microenvironment Immunomodulation: Macrophage M2 Polarization Inhibition Unique to LZ-A4

Patent CN119745875A reports that LZ-A4 (target compound) inhibits macrophage M2 polarization in the tumor microenvironment, promotes cytotoxic T cell infiltration, and reshapes the tumor immune microenvironment to activate anti-tumor immunity [1]. This immunomodulatory dimension is not reported for any closely related analog, including the 3-methoxyphenyl GSK-3β inhibitor , the 3,5-dichloro regioisomer 6f [2], or the cyano-acetamide c-Abl activator [3]. The ability to simultaneously target tumor cell-intrinsic legumain activity and tumor microenvironment immunosuppression represents a dual-mode pharmacological profile that is uniquely attributed to this specific chemical structure within the available evidence.

Tumor microenvironment Macrophage polarization Immuno-oncology

Recommended Application Scenarios for N-(4-(3,4-Dichlorophenyl)thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide Based on Verified Evidence


Legumain-Dependent Colorectal Cancer Research and Drug Discovery

This compound (LZ-A4) is the only phthalimide-thiazole derivative with documented legumain-degradation activity and in vivo colorectal cancer efficacy. Use it as a chemical probe to study legumain's role in colorectal tumor progression, or as a reference compound in legumain-targeted drug discovery campaigns. The demonstrated synergy with oxaliplatin supports its use in combination therapy screening [1].

Tumor Microenvironment and Macrophage Polarization Studies

The compound's ability to inhibit M2 macrophage polarization and enhance cytotoxic T cell infiltration makes it a valuable tool for investigating the legumain-dependent immunosuppressive tumor microenvironment. It can serve as a positive control in assays measuring macrophage polarization markers and T cell infiltration in tumor models [1].

Apoptosis Mechanism Studies via Caspase 3/7 Activation

Based on class-level evidence that the 3,4-dichloro-substituted phthalimide-thiazole scaffold induces ~16-fold caspase 3/7 activation in A549 cells, this compound is suitable for apoptosis pathway analysis in lung and other carcinoma models where caspase-dependent cell death is a primary readout [2].

Structure-Activity Relationship (SAR) Studies on Phenyl Substitution Effects

As the 3,4-dichloro variant within the phthalimide-thiazole series, this compound serves as a critical comparator for SAR campaigns exploring how dichloro-substitution position (3,4- vs. 3,5- vs. 2,4-) influences antiproliferative potency, elastase inhibition, and pathway selectivity (apoptosis vs. EGFR modulation) [2].

Quote Request

Request a Quote for N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.